![molecular formula C18H21N5O3S B2739687 5-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1903382-53-5](/img/structure/B2739687.png)
5-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of imidazole derivatives, which are key components of this compound, has seen recent advances . These heterocycles are used in a variety of applications, and the bonds formed during the imidazole synthesis process are of particular interest .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a sulfonyl group, a phenyl group, a pyrrolidine ring, and an oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources .Scientific Research Applications
Pharmaceutical Drug Development
The imidazole moiety within the compound is a significant structure found in many pharmacologically active molecules. Imidazole derivatives demonstrate a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . This suggests that our compound could be a precursor in the synthesis of new therapeutic agents targeting various infectious diseases.
Anticancer Research
Compounds with a 1,2,4-oxadiazole ring have been associated with anticancer activity. The presence of this ring in the compound’s structure may indicate potential use in the development of novel anticancer drugs, possibly through mechanisms involving the inhibition of cancer cell proliferation or inducing apoptosis .
Enzyme Inhibition Studies
The sulfonyl group attached to the imidazole ring can interact with enzymes and potentially act as an inhibitor. This property can be harnessed in enzyme inhibition studies to understand enzyme mechanisms or to develop enzyme-based assays for drug discovery .
Chemical Synthesis of Heterocyclic Compounds
The compound contains several functional groups that are key in the synthesis of heterocyclic compounds. Its structure could serve as a starting point for the synthesis of various heterocycles, which are essential in medicinal chemistry for creating compounds with desired biological activities .
Agricultural Chemistry
Imidazole derivatives are known to possess antifungal and herbicidal properties. This compound could be explored for its efficacy in protecting crops from fungal infections or as a herbicide to control weed growth, contributing to agricultural productivity .
properties
IUPAC Name |
5-[1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-12-19-18(26-21-12)16-10-23(9-15(16)14-7-5-4-6-8-14)27(24,25)17-11-22(3)13(2)20-17/h4-8,11,15-16H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKJOAKTNFULNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CN(C(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.